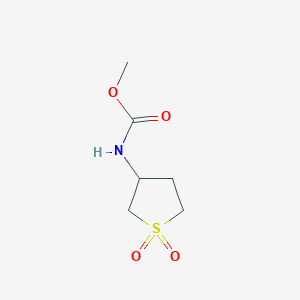

methyl N-(1,1-dioxothiolan-3-yl)carbamate

Description

Methyl N-(1,1-dioxothiolan-3-yl)carbamate is a carbamate derivative featuring a 1,1-dioxothiolan (tetrahydrothiophene-1,1-dioxide) ring system. The compound consists of a five-membered sulfone ring (dioxothiolan) substituted at the 3-position with a methyl carbamate group (–O(CO)NHCH₃). This structure confers unique electronic and steric properties due to the sulfone group’s electron-withdrawing nature and the carbamate’s hydrolytic sensitivity.

Propriétés

IUPAC Name |

methyl N-(1,1-dioxothiolan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-11-6(8)7-5-2-3-12(9,10)4-5/h5H,2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBQVPKVAVZEFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(1,1-dioxothiolan-3-yl)carbamate typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an ethanol medium . The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then methylated to yield the final product. The choice of solvent is critical for optimizing the yield and purity of the product, with ethanol or a mixture of ethanol and dimethylformamide being preferred .

Industrial Production Methods

Industrial production of methyl N-(1,1-dioxothiolan-3-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent composition, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl N-(1,1-dioxothiolan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The dioxo group can be reduced to form thiolane derivatives.

Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiolane derivatives.

Substitution: Substituted carbamates.

Applications De Recherche Scientifique

Methyl N-(1,1-dioxothiolan-3-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential use in drug development, particularly as a fungicide.

Industry: Utilized in the production of pesticides and antioxidants.

Mécanisme D'action

The mechanism of action of methyl N-(1,1-dioxothiolan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt metabolic pathways and lead to the desired biological effects, such as antifungal activity.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below compares methyl N-(1,1-dioxothiolan-3-yl)carbamate with similar carbamate derivatives:

*Molecular weights calculated based on chemical formulas.

Key Observations:

Sulfone vs. Sulfones are less prone to oxidative metabolism, a feature leveraged in drug design .

Substituent Effects: The methyl carbamate group in the target compound differs from adamantane-carboxamide () or aryl groups (), influencing solubility and target binding. Adamantane derivatives, for example, are known for lipid membrane penetration .

Physicochemical and Toxicological Comparisons

Activité Biologique

Methyl N-(1,1-dioxothiolan-3-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Methyl N-(1,1-dioxothiolan-3-yl)carbamate belongs to the carbamate class of compounds. Its structure features a thiolane ring with dioxo functionalities, which are believed to contribute to its unique biological properties. The compound can undergo various chemical reactions, including hydrolysis and substitution reactions, which are characteristic of carbamate derivatives.

The biological activity of methyl N-(1,1-dioxothiolan-3-yl)carbamate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

- Inhibition of Enzymes : The compound may inhibit certain enzymes by covalently bonding at active sites, thereby blocking substrate access.

- Alteration of Metabolic Pathways : This interaction can lead to significant changes in metabolic pathways, affecting cell viability and proliferation.

Antimicrobial Activity

Research indicates that methyl N-(1,1-dioxothiolan-3-yl)carbamate exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of methyl N-(1,1-dioxothiolan-3-yl)carbamate has also been evaluated in several studies. In one notable study:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound demonstrated IC50 values of 15 µM for HeLa cells and 25 µM for MCF-7 cells after 48 hours of treatment.

These findings indicate that methyl N-(1,1-dioxothiolan-3-yl)carbamate may inhibit cancer cell growth effectively.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of methyl N-(1,1-dioxothiolan-3-yl)carbamate against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the effects of methyl N-(1,1-dioxothiolan-3-yl)carbamate on cancer cell lines. The study revealed that treatment with the compound led to increased apoptosis in HeLa cells as evidenced by flow cytometry analysis. The mechanism was linked to the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.